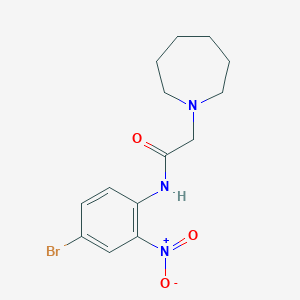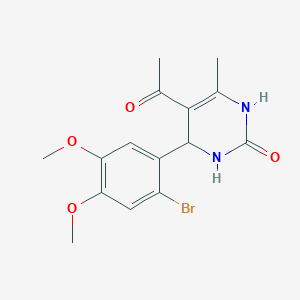
2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide
Descripción general
Descripción
2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of amides and is known for its unique structure and properties. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the growth of bacterial cells by disrupting their cell membrane. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. The compound has also been shown to have anticancer properties and has shown promising results in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide in lab experiments is its unique structure and properties. The compound has been shown to have antimicrobial and anticancer properties, making it a potential candidate for therapeutic use. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide. One potential direction is to study its potential as an antimicrobial agent in vivo. Another direction is to investigate its mechanism of action in cancer cells and to determine its potential as an anticancer agent in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. The compound has also been studied for its potential as an anticancer agent and has shown promising results in vitro.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c15-11-5-6-12(13(9-11)18(20)21)16-14(19)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTUQQMQAVBSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(allyloxy)-3-ethoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4139353.png)

![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4139372.png)
![4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline](/img/structure/B4139374.png)


![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4139391.png)
![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-[2-(4-hexanoyl-1-piperazinyl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4139400.png)
![2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4139416.png)
![4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4139426.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4139430.png)
![N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B4139448.png)
![3-bromo-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4139463.png)
![2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4139470.png)